![molecular formula C18H21N3O4 B4539366 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4539366.png)
3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole
Description
The compound belongs to a class of molecules that are of interest due to their unique chemical structure and potential therapeutic applications. While specific studies directly on this compound are scarce, insights can be garnered from related research on similar compounds.
Synthesis Analysis
Research on similar compounds, such as novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, outlines a multi-step synthesis process starting from 2-acetylfuran. These processes involve Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, indicating complex synthetic routes that may be applicable to our compound of interest (Kumar et al., 2017).
Molecular Structure Analysis
Studies on related compounds, such as 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, provide insights into the molecular structure confirmed by IR, 1H-NMR, and EI-MS spectral data. These data are crucial for understanding the compound's framework and validating its chemical identity (Hussain et al., 2016).
Chemical Reactions and Properties
Research on 5(6)-(benzimidazol-2-ylcarbamoyl) and (4-substituted piperazin-1-yl)benzimidazoles shows significant chemical activity, including anthelmintic properties against various parasites. This suggests that compounds with similar structures may also exhibit notable chemical reactivity and biological activity (Dubey et al., 1985).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form can be inferred from studies on closely related compounds. For instance, research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines highlights the impact of molecular conformation and intermolecular interactions on physical properties (Mahesha et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity with other chemical agents and stability under various conditions, can be deduced from the compound's functional groups and molecular structure. Studies on similar compounds, which explore their interactions and reactivity, provide valuable insights into potential chemical behaviors (Costa et al., 2004).
properties
IUPAC Name |
furan-2-yl-[4-(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-4-5-14-13(11-12)16(19-25-14)18(23)21-8-6-20(7-9-21)17(22)15-3-2-10-24-15/h2-3,10,12H,4-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWZGCWQNYISFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl{4-[(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbonyl]piperazin-1-yl}methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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